![molecular formula C18H14N2O5S B2757502 3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile CAS No. 1025703-40-5](/img/structure/B2757502.png)
3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile is a complex organic compound with a unique structure that includes a dioxolane ring, an acetyl group, an amino group, and a phenylsulfonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile typically involves multiple steps, starting with the preparation of the core benzo[d]1,3-dioxole structure. This can be achieved through the cyclization of appropriate precursors under acidic conditions
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions would be optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the phenylsulfonyl group makes it susceptible to oxidation reactions.
Reduction: : The nitrile group can be reduced to form a primary amine.
Substitution: : The acetyl group can be substituted with other functional groups through nucleophilic acyl substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of sulfonyl oxide derivatives.
Reduction: : Formation of primary amines.
Substitution: : Formation of various acyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interactions with biological molecules can provide insights into the mechanisms of various biochemical processes.
Medicine
In the field of medicine, this compound could be explored for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings. Its chemical properties may make it suitable for applications requiring specific functionalities.
作用机制
The mechanism by which 3-((6-Acetylbenzo[3,4-D]1,3-dioxolan-5-YL)amino)-2-(phenylsulfonyl)prop-2-enenitrile exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
4-Acetylbenzo[3,4-d]1,3-dioxolan-5-ylamine: : Similar structure but lacks the phenylsulfonyl group.
2-(Phenylsulfonyl)prop-2-enenitrile: : Similar functional groups but lacks the benzo[d]1,3-dioxole ring.
属性
IUPAC Name |
(Z)-3-[(6-acetyl-1,3-benzodioxol-5-yl)amino]-2-(benzenesulfonyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5S/c1-12(21)15-7-17-18(25-11-24-17)8-16(15)20-10-14(9-19)26(22,23)13-5-3-2-4-6-13/h2-8,10,20H,11H2,1H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFJPFLYWGAYCB-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1NC=C(C#N)S(=O)(=O)C3=CC=CC=C3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC2=C(C=C1N/C=C(/C#N)\S(=O)(=O)C3=CC=CC=C3)OCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-chloro-3-[(4-fluorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/new.no-structure.jpg)
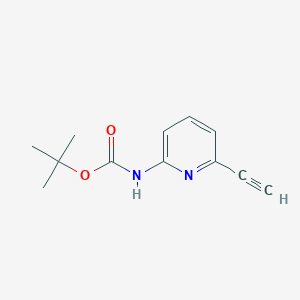
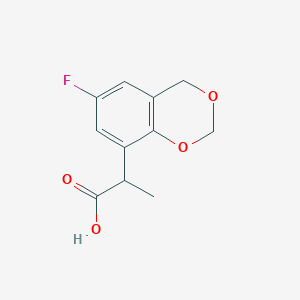
![N-[2-Hydroxy-3-(1-oxoisoquinolin-2-yl)propyl]but-2-ynamide](/img/structure/B2757425.png)
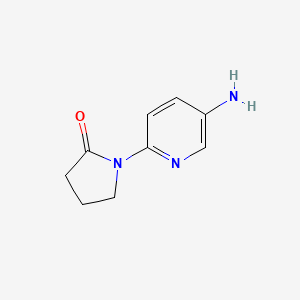
![2-[4-[2-[[2-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]acetyl]amino]ethyl]phenoxy]acetic acid](/img/structure/B2757431.png)

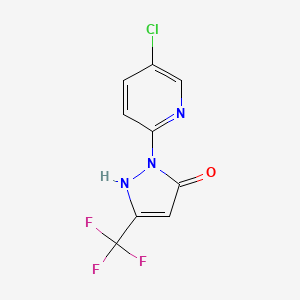
![2-Chloro-5-[(2-methoxyethyl)sulfamoyl]benzoic acid](/img/structure/B2757435.png)
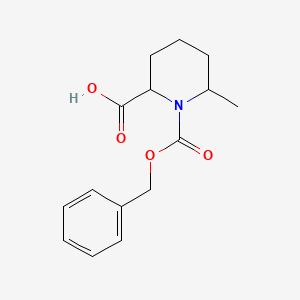
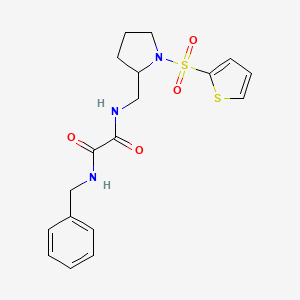
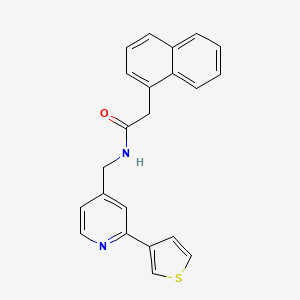
![1,7-dimethyl-3-propyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2757439.png)
![1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxyethanone](/img/structure/B2757440.png)
